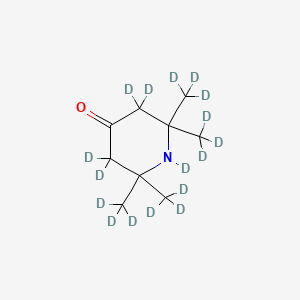
4-Methoxy-3-methylbenzenesulfonyl chloride
Descripción general
Descripción
4-Methoxy-3-methylbenzenesulfonyl chloride is a chemical compound with the empirical formula C8H9ClO3S and a molecular weight of 220.67 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of this compound isCOc1ccc(cc1C)S(Cl)(=O)=O . The InChI representation is 1S/C8H9ClO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3 . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 220.67 .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Dye Intermediates
4-Methoxy-3-methylbenzenesulfonyl chloride has been used in the synthesis and characterization of dye intermediates. Specifically, it has been involved in the preparation of sulfonamide-based dye intermediates, demonstrating its utility in the field of dye chemistry (Bo, 2007).
Alzheimer’s Disease Research
This chemical has played a role in Alzheimer’s disease research. A study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, using this compound, and evaluated their acetylcholinesterase inhibitory activity. This highlights its potential as a precursor in developing therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).
Crystallography and Molecular Structure Analysis
The compound has been essential in crystallography and molecular structure analysis. For example, it was used in synthesizing N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, aiding in understanding molecular conformations and interactions (Kobkeatthawin et al., 2013).
Synthetic Chemistry and Medicinal Applications
In synthetic chemistry, this compound has been used to develop novel compounds with potential medicinal applications. A study involving the synthesis of norpseudoephedrine-derived oxazolidines used this chemical, demonstrating its versatility in creating bioactive molecules (Conde-Frieboes & Hoppe, 1992).
Antibacterial Agent Development
This compound has also contributed to the development of antibacterial agents. A research synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides using this compound, identifying it as a potent antibacterial agent and moderate enzyme inhibitor (Abbasi et al., 2015).
Mecanismo De Acción
Mode of Action
As a sulfonyl chloride, 4-Methoxy-3-methylbenzenesulfonyl chloride is likely to act as an electrophile, reacting with nucleophiles such as water, alcohols, and amines . The sulfonyl chloride group (SO2Cl) is highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile, leading to the formation of a new bond.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use . In a synthetic chemistry context, the result of its action would be the formation of a new chemical compound.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, its reactivity might increase at higher temperatures or in the presence of a strong base.
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3-methylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It is known to interact with enzymes, proteins, and other biomolecules through sulfonylation reactions. Sulfonylation is a process where a sulfonyl group is transferred to a molecule, often resulting in the modification of the molecule’s function or activity. In the case of this compound, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the protein’s structure and function, making it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the modification of transcription factors by this compound can impact gene expression, resulting in altered cellular responses. These effects highlight the compound’s potential in studying cellular processes and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The compound’s sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with amino groups in proteins. This covalent modification can inhibit or activate enzymes, depending on the specific protein and the site of modification. For example, the sulfonylation of an enzyme’s active site can inhibit its catalytic activity, while modification of regulatory sites can alter enzyme function. Additionally, this compound can influence gene expression by modifying transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include sustained changes in protein activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modification without causing toxicity. These findings are crucial for determining the appropriate dosage for experimental and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or modifications can direct this compound to the nucleus, mitochondria, or other organelles. These localization patterns can impact the compound’s activity and function, making it a valuable tool for studying subcellular processes .
Propiedades
IUPAC Name |
4-methoxy-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDPJUVEBAXEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579466 | |
| Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84910-98-5 | |
| Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















